Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound featuring a furan ring, a tetrahydroisoquinoline moiety, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline is replaced by the chlorobenzyl moiety.
Attachment of the Furan Ring: The furan ring can be attached through etherification reactions, where the hydroxyl group on the tetrahydroisoquinoline reacts with a furan derivative.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline structure, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives of the isoquinoline.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate: Similar in structure but with a piperidine ring instead of a tetrahydroisoquinoline.
Methyl 5-(((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate: Similar but with a bromobenzyl group instead of a chlorobenzyl group.
Uniqueness
The uniqueness of Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate lies in its specific combination of functional groups, which may confer distinct biological activities and synthetic utility compared to its analogs.
Properties
IUPAC Name |
methyl 5-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5/c1-28-23(27)21-10-9-17(30-21)14-29-20-4-2-3-19-18(20)11-12-25(22(19)26)13-15-5-7-16(24)8-6-15/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVASQRSLZKDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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